(1-Pentyl-1H-benzimidazol-2-yl)methanol: Technical Profile and Synthesis Guide
(1-Pentyl-1H-benzimidazol-2-yl)methanol: Technical Profile and Synthesis Guide
Topic: (1-Pentyl-1H-benzimidazol-2-yl)methanol (CAS 88974-42-9) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
(1-Pentyl-1H-benzimidazol-2-yl)methanol (CAS 88974-42-9) is a specialized heterocyclic building block characterized by a benzimidazole core substituted with a lipophilic N-pentyl chain at position 1 and a reactive hydroxymethyl group at position 2.[1]
In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of angiotensin II receptor antagonists and novel synthetic opioids (nitazene analogues), where the N-alkyl tail modulates lipophilicity and blood-brain barrier (BBB) penetration. Its primary alcohol functionality acts as a versatile "handle" for further derivatization via esterification, oxidation (to aldehydes/acids), or halogenation (to alkyl halides).
This guide provides a rigorous technical breakdown of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | (1-Pentyl-1H-benzimidazol-2-yl)methanol |
| CAS Registry Number | 88974-42-9 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Structure Description | Benzimidazole core; N-1 pentyl chain; C-2 hydroxymethyl group.[1][2][3][4][5][6] |
| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph). |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in water. |
| pKa (Calculated) | ~5.5 (Benzimidazole N-3 protonation), ~14 (Alcohol). |
| LogP (Predicted) | 2.8 – 3.2 (Lipophilic). |
| SMILES | CCCCCn1c(CO)nc2ccccc12 |
| InChI Key | Confirmed via synthesis verification. |
Synthesis & Manufacturing Protocols
The synthesis of CAS 88974-42-9 typically follows one of two primary retrosynthetic disconnections. Method A (Direct Alkylation) is preferred for cost-efficiency in bulk preparation, while Method B (Reduction) is used when high-purity aldehyde precursors are already available.
Method A: Direct N-Alkylation (Preferred Route)
This protocol utilizes the commercially available 1H-benzimidazole-2-methanol and alkylates the N-1 position using 1-bromopentane under basic conditions.
-
Precursors: 1H-Benzimidazole-2-methanol, 1-Bromopentane.
-
Reagents: Potassium Carbonate (
), DMF (Dimethylformamide).
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with 1H-benzimidazole-2-methanol (1.0 eq) and anhydrous DMF (10 mL/g).
-
Deprotonation: Add anhydrous
(2.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the imidazole nitrogen. -
Alkylation: Add 1-bromopentane (1.1 eq) dropwise via a syringe pump or addition funnel to control the exotherm.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or HPLC.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (5x reaction volume) to precipitate inorganic salts and the crude product.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with brine (saturated NaCl) to remove residual DMF.
-
-
Purification: Dry over
, filter, and concentrate in vacuo. If the product is an oil, purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM).
Method B: Reduction of 1-Pentyl-2-formylbenzimidazole
Used when the aldehyde derivative is available or required as a divergent intermediate.
-
Precursors: 1-Pentyl-1H-benzimidazole-2-carbaldehyde.[1]
-
Reagents: Sodium Borohydride (
), Methanol/Ethanol.[1]
Protocol Summary:
Dissolve the aldehyde in Methanol at 0°C. Add
Visualization: Synthesis Workflow
Figure 1: Direct N-alkylation pathway for the synthesis of CAS 88974-42-9.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[6][10]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region (7.2 – 7.7 ppm): Multiplets corresponding to the 4 protons of the benzimidazole fused ring.
-
Hydroxymethyl Group (~4.7 ppm): A doublet (if coupled to OH) or singlet corresponding to the
protons at C2. -
Hydroxyl Proton (~5.5 ppm): Broad singlet or triplet (exchangeable with
). -
N-Pentyl Chain:
-
Triplet at ~4.2 ppm (
). -
Multiplets at 1.7 – 1.3 ppm (Central methylene protons).
-
Triplet at ~0.85 ppm (Terminal methyl group).
-
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Expected Mass:
Da. -
Fragmentation: Loss of the hydroxymethyl group or pentyl chain cleavage may be observed at higher collision energies.
Visualization: Analytical Logic
Figure 2: Analytical decision tree for confirming compound identity.
Applications & Pharmacology
While often used as a generic intermediate, this specific structure has relevance in two key areas:[1]
-
GPCR Ligand Development: The 1-pentyl-2-hydroxymethyl motif mimics the lipophilic "tail" and polar "head" interactions required for certain receptor binding pockets (e.g., Angiotensin II
receptors, though typically requiring biphenyl additions). -
Synthetic Opioid Precursors: Benzimidazoles with N-alkyl chains are structural relatives to the nitazene class of opioids. While CAS 88974-42-9 lacks the critical nitro and diethylaminoethyl groups of etonitazene, it serves as a scaffold for structure-activity relationship (SAR) studies probing the effect of tail length (pentyl vs. ethyl) on receptor affinity.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.
References
-
BenchChem. (2024). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol and Benzimidazole Analogues: A Comprehensive Technical Guide. Retrieved from
-
PubChem. (2024).[3] Compound Summary: (1-pentyl-1H-benzimidazol-2-yl)methanol (CID 3653176).[1][2] National Library of Medicine.[3] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (1-pentyl-1H-benzimidazol-2-yl)methanol | C13H18N2O | CID 3653176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentylbenzimidazole | C12H16N2 | CID 1894386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5851-46-7 CAS MSDS (1H-Benzimidazole,2-pentyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
